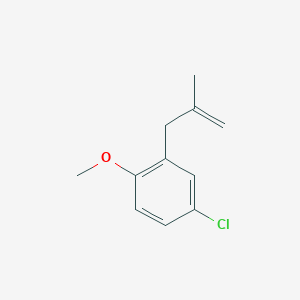
2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the chloro and fluoro substituents onto the propene scaffold. While I don’t have specific synthetic procedures for this exact compound, boronic acids (such as 3-Fluoro-4-methoxyphenylboronic Acid ) are commonly used in cross-coupling reactions to create complex organic molecules . Researchers may employ Suzuki-Miyaura or Heck reactions to form the desired carbon-carbon bonds.
Scientific Research Applications
Synthesis of Key Intermediates
A study by Qiu et al. (2009) outlines a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound used in the manufacture of flurbiprofen, highlighting the importance of developing efficient synthetic pathways for complex fluorinated molecules. This research underscores the potential utility of "2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene" in synthesizing pharmaceutical intermediates or in material science as a precursor for further chemical modifications (Qiu et al., 2009).
Fluorinated Compounds in Disease Diagnosis
Fluorinated compounds play a critical role in disease diagnosis. Nordberg (2007) discusses the development of amyloid imaging ligands for Alzheimer's disease, highlighting the significance of fluorinated molecules in creating diagnostic tools. This suggests potential research avenues for "this compound" in developing new imaging agents or diagnostic tools for neurological diseases (Nordberg, 2007).
Development of Chemosensors
Roy (2021) reviews the application of DFP-based compounds in detecting various analytes, indicating the broad utility of fluorinated molecules in sensor technology. Such research highlights the potential for "this compound" in the development of sensitive and selective sensors for environmental monitoring, healthcare, and industrial applications (Roy, 2021).
Advanced Material Applications
Sicard and Baker (2020) discuss the evolution and application of small fluorocarbon molecules, including their use as refrigerants and solvents, underscoring the importance of fluorinated compounds in various industrial applications. This suggests that "this compound" could find applications in the development of new materials or as a specialty solvent in precision cleaning and manufacturing processes (Sicard & Baker, 2020).
properties
IUPAC Name |
4-(2-chloroprop-2-enyl)-2-fluoro-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZTWGRCHNEKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=C)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















